High Purity Specification Enables Reliable Quantification in Analytical Methods
The compound is supplied as a reference standard with a certified purity of ≥99% by HPLC, which is essential for its use in quantitative analytical methods. This high purity level reduces the uncertainty associated with impurity quantification in Sulindac API, directly impacting the accuracy of quality control and stability studies. In contrast, the regulatory limits for the Sulindac API itself require a purity between 99.0% and 101.0%, but the acceptable levels of its known impurities are far lower, often at ≤0.5% for individual impurities. [1] This disparity underscores the necessity for a high-purity standard to accurately measure these trace-level components.
| Evidence Dimension | Purity Specification (as a Reference Standard) |
|---|---|
| Target Compound Data | ≥99% (HPLC) |
| Comparator Or Baseline | Sulindac API Purity: 99.0 - 101.0% (USP Monograph) |
| Quantified Difference | Target compound purity is at least on par with the API purity requirement, but its role is to measure impurities at levels ≤0.5%. |
| Conditions | As per vendor's product specification and USP monograph for the comparator. |
Why This Matters
Procuring a standard with a defined high purity ensures accurate and reproducible quantification of trace-level impurities, which is a regulatory requirement for pharmaceutical quality control and ANDA submissions.
- [1] United States Pharmacopeia (USP). (n.d.). USP Monographs: Sulindac. Retrieved from ftp.uspbpep.com View Source
